molecular formula C26H26F6N4O3 B606267 Bms-906024 CAS No. 1401066-79-2

Bms-906024

Katalognummer B606267
CAS-Nummer: 1401066-79-2
Molekulargewicht: 556.50006
InChI-Schlüssel: AYOUDDAETNMCBW-GSHUGGBRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-906024 is a drug with a benzodiazepine structure, developed by Bristol-Myers Squibb . It is a γ-secretase inhibitor and pan-Notch inhibitor with antineoplastic activity . It is being studied as an anticancer agent and has shown good anti-leukemic activity in a case of early T-cell progenitor acute lymphoblastic leukemia .


Molecular Structure Analysis

BMS-906024 has a chemical formula of C26H26F6N4O3 . Its exact mass is 556.19 and its molecular weight is 556.500 . The structure is complex, with multiple functional groups, including amide groups and a benzodiazepine ring .


Chemical Reactions Analysis

BMS-906024 is a potent pan-Notch receptors inhibitor with IC50s of 1.6 nM, 0.7 nM, 3.4 nM, and 2.9 nM for Notch1, -2, -3, and -4 receptors, respectively . It has broad-spectrum antineoplastic activity .


Physical And Chemical Properties Analysis

BMS-906024 is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The optical activity is [α]/D -100 to -110°, c = 1 in DMSO .

Wissenschaftliche Forschungsanwendungen

  • Enhanced Efficacy in Cancer Treatment : BMS-906024, a clinically relevant Notch gamma secretase inhibitor, has shown to synergize with paclitaxel, a chemotherapy drug, in non-small cell lung cancers (NSCLC), particularly in KRAS- and BRAF-wildtype cells. This combination was found to be more effective than BMS-906024 and cisplatin, indicating its potential in personalized cancer therapy (Morgan et al., 2017).

  • Clinical Candidate for Leukemia and Solid Tumors : BMS-906024 has been identified as a clinical candidate due to its robust in vivo efficacy in Notch-driven leukemia and solid tumor models. This discovery is based on a series of studies that revealed its potential in inhibiting γ-secretase mediated signaling of Notch receptors (Gavai et al., 2015).

  • Safety and Activity in T-Cell Acute Lymphoblastic Leukemia : A Phase 1 clinical trial of BMS-906024 in patients with relapsed T-cell acute lymphoblastic leukemia (T-ALL) has shown promising results. The drug was relatively well-tolerated and indicated anti-leukemia activity, marking the first Notch targeting trial leading to multiple responses in relapsed/refractory T-ALL (Zweidler-McKay et al., 2014).

Wirkmechanismus

BMS-906024 works by inhibiting γ-secretase, a critical enzyme in the Notch signaling pathway . By preventing the activation of all four Notch receptors, BMS-906024 can limit the growth and survival of certain cancer cells .

Safety and Hazards

In clinical trials, BMS-906024 has been associated with several adverse events. These include grade 3-5 events such as anemia, hypophosphatemia, thrombocytopenia, diarrhea, febrile bone marrow aplasia, hepatotoxicity, pancytopenia, and tumor lysis syndrome . One dose-limiting toxicity involving grade 3 elevations of ALT and AST without bilirubin elevation (reported as grade 3 hepatotoxicity) occurred at the 4 mg dose level .

Eigenschaften

IUPAC Name

(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)/t16-,17+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOUDDAETNMCBW-GSHUGGBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)[C@H](CCC(F)(F)F)[C@H](CCC(F)(F)F)C(=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161234
Record name BMS-906024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bms-906024

CAS RN

1401066-79-2
Record name BMS 906024
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401066-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osugacestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401066792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osugacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-906024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSUGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRL23N424R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.